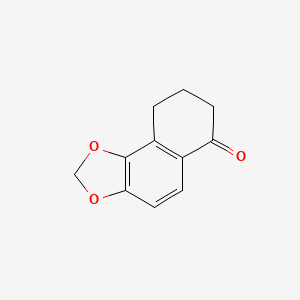

5,6-Methylenedioxy-1-tetralone

Description

Contextual Significance in Organic Synthesis

In the realm of organic synthesis, the strategic importance of a compound is often determined by its ability to serve as a versatile precursor for a range of target molecules. 5,6-Methylenedioxy-1-tetralone fits this description, primarily due to the reactivity of its tetralone framework and the electronic influence of the methylenedioxy group. The methylenedioxy group is a key feature in many natural products and pharmacologically active compounds.

The tetralone structure itself, a bicyclic aromatic ketone, provides a rigid scaffold that can be chemically modified in various ways. The carbonyl group and the adjacent methylene (B1212753) groups are sites for numerous chemical reactions, allowing for the introduction of new functional groups and the construction of additional rings.

Role as a Key Synthetic Intermediate

This compound has proven to be a crucial intermediate in the synthesis of a variety of more complex chemical structures. Its utility has been demonstrated in the preparation of biologically active compounds and other valuable organic molecules.

One notable application is its use as a starting material for the synthesis of ABT-200, a potent α-2 antagonist with norepinephrine (B1679862) uptake inhibition properties, which has been investigated for its potential as an antidepressant. researchgate.net The synthesis of ABT-200 from this compound highlights the compound's role in facilitating the construction of complex polycyclic systems. acs.org A scalable process for producing ABT-200 has been developed, underscoring the industrial relevance of this starting material. acs.org

Furthermore, this tetralone derivative is a precursor in the synthesis of various substituted 1-tetralones, which are themselves valuable intermediates in organic synthesis. tandfonline.com For instance, it has been used in the preparation of compounds investigated for their potential as anti-tumor agents. google.com

The reactivity of this compound allows it to participate in a range of chemical transformations. For example, it can undergo condensation reactions with reagents like nitromethane (B149229), which serves as an alternative to trimethylsilylcyanide in certain synthetic pathways, thereby avoiding the generation of hazardous hydrogen cyanide. acs.org

Historical Overview of Research Trajectories

Research involving this compound has evolved over time, reflecting broader trends in organic synthesis and medicinal chemistry. Early research likely focused on the fundamental synthesis and characterization of the compound itself. Various synthetic methods have been developed for its preparation.

A significant trajectory in the research history of this compound is linked to the development of new synthetic methodologies. For example, methods for the methylenation of catechols to form the methylenedioxy ring have been a subject of investigation, with procedures using cesium carbonate and bromochloromethane (B122714) in dimethylformamide or acetonitrile (B52724) showing high yields. mdma.ch

The compound's role as an intermediate has also driven research. The synthesis of 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI), a compound with entactogen properties, involves the use of a related precursor, 5,6-methylenedioxy-1-indanone, which is structurally similar to the tetralone. wikipedia.org

More recent research continues to explore the utility of tetralone derivatives in medicinal chemistry. For example, various 1-tetralone (B52770) derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov While this specific study did not focus on the 5,6-methylenedioxy substituted version, it highlights the ongoing interest in the tetralone scaffold for drug discovery.

Chemical Synthesis and Properties

The synthesis of this compound can be achieved through various routes. One common approach involves the intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutyric acid derivative.

A convenient synthesis has been described starting from guaiacol. This method involves a Grignard reaction with succinic anhydride (B1165640), followed by selective reduction and a Friedel-Crafts cyclization to yield the desired tetralone. researchgate.net Another approach involves the methylenation of 5,6-dihydroxy-1-tetralone (B1626833) using bromochloromethane and cesium carbonate. mdma.ch

The physical and chemical properties of this compound are important for its application in synthesis.

Physical Properties of this compound:

| Property | Value | Reference |

|---|---|---|

| Melting Point | 134-136 °C | mdma.ch |

Spectroscopic data is crucial for the identification and characterization of the compound.

Spectroscopic Data for a related compound, 6,7-Methylenedioxy-5,8-dimethoxy-1-tetralone:

| Type | Data (δ in CDCl₃) | Reference |

|---|---|---|

| ¹H NMR | 2.00 (quint, J = 6.2 Hz, 2 H, CH₂), 2.55 (t, J = 6.5 Hz, 2 H, CH₂COAr), 2.82 (t, J = 6.0 Hz, 2 H, ArCH₂), 3.92 (s, 3 H, OCH₃), 3.94 (s, 3 H, OCH₃), 6.01 (s, 2 H, OCH₂O) | thieme-connect.de |

Structure

3D Structure

Properties

CAS No. |

84854-57-9 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

8,9-dihydro-7H-benzo[g][1,3]benzodioxol-6-one |

InChI |

InChI=1S/C11H10O3/c12-9-3-1-2-8-7(9)4-5-10-11(8)14-6-13-10/h4-5H,1-3,6H2 |

InChI Key |

OJBDSNGDZANUCJ-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C=CC3=C2OCO3)C(=O)C1 |

Canonical SMILES |

C1CC2=C(C=CC3=C2OCO3)C(=O)C1 |

Origin of Product |

United States |

Synthetic Methodologies for 5,6 Methylenedioxy 1 Tetralone

Strategies for the Construction of the Tetralone Core

The formation of the fused bicyclic system of 5,6-methylenedioxy-1-tetralone relies on the effective construction of the tetralone core. Two principal approaches have been established: intramolecular acylation and modern palladium-catalyzed cross-coupling reactions.

Intramolecular Acylation Approaches

Intramolecular acylation reactions are a classic and widely utilized method for the synthesis of tetralones. acs.orgorganic-chemistry.org These reactions involve the cyclization of a suitably substituted aromatic precursor bearing a carboxylic acid or its derivative.

The intramolecular Friedel-Crafts acylation of 4-arylbutyric acids is a cornerstone in tetralone synthesis. acs.orgresearchgate.net This electrophilic aromatic substitution reaction involves the cyclization of a phenylbutyric acid derivative in the presence of a strong acid catalyst. wikipedia.org In the context of this compound, the starting material is typically 3-(3,4-methylenedioxyphenyl)butyric acid.

The reaction is generally promoted by strong acids, which facilitate the formation of an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring, leading to the formation of the tetralone core. A variety of acidic reagents can be employed for this transformation, with polyphosphoric acid (PPA) and methanesulfonic acid (MSA) being common choices. masterorganicchemistry.com Lewis acids such as aluminum chloride (AlCl₃) are also effective catalysts for this cyclization. wikipedia.orgmt.com

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Polyphosphoric Acid (PPA) | Heat | Moderate to High | masterorganicchemistry.com |

| Methanesulfonic Acid (MSA) | Heat | Moderate to High | masterorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | Inert Solvent, Heat | Variable | mt.com |

Table 1: Common Catalysts for Friedel-Crafts Cyclization

It is important to note that the efficiency of the cyclization can be influenced by the nature of the substituents on the aromatic ring and the specific reaction conditions employed. nih.gov

An alternative intramolecular acylation strategy involves the reaction of a Grignard reagent with succinic anhydride (B1165640). This approach begins with the formation of a Grignard reagent from an appropriately substituted aryl halide. For the synthesis of this compound, this would typically involve the preparation of a Grignard reagent from a halogenated derivative of methylenedioxybenzene.

The subsequent reaction with succinic anhydride leads to the formation of a keto-acid intermediate after acidic workup. This intermediate can then undergo an intramolecular Friedel-Crafts cyclization, often promoted by a strong acid, to yield the desired tetralone. This method provides a versatile entry into the tetralone system, allowing for the introduction of various substituents on the aromatic ring. semanticscholar.org

Palladium-Catalyzed Cross-Coupling Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex organic molecules, including the tetralone core. nih.gov These methods offer high efficiency and functional group tolerance.

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction can be adapted for the synthesis of the this compound precursor. A typical strategy would involve the coupling of a suitably functionalized organostannane with an ortho-substituted aryl halide. The resulting biaryl compound can then be further elaborated and cyclized to form the tetralone ring. The mild reaction conditions and tolerance of a wide range of functional groups make the Stille coupling a valuable tool in complex molecule synthesis. orgsyn.orglibretexts.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base/Additive | Reference |

| Organostannane | Aryl Halide/Triflate | Pd(0) or Pd(II) | Phosphine | Often not required | wikipedia.orgorganic-chemistry.org |

Table 2: General Parameters for Stille Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.org Similar to the Stille coupling, the Suzuki reaction can be employed to construct a key biaryl intermediate en route to this compound. The advantages of the Suzuki coupling include the low toxicity of the boron-containing reagents and the generally mild reaction conditions. nih.gov

A plausible synthetic route would involve the coupling of a boronic acid derivative of the methylenedioxybenzene moiety with an appropriately substituted coupling partner containing the necessary carbon chain for subsequent cyclization. The resulting product would then undergo an intramolecular cyclization to afford the final tetralone.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Ligand | Base | Reference |

| Organoboron Reagent | Aryl Halide/Triflate | Pd(0) or Pd(II) | Phosphine | Required (e.g., Na₂CO₃, K₃PO₄) | libretexts.orgorganic-chemistry.org |

Table 3: General Parameters for Suzuki Coupling

Precursor Synthesis and Methylenation Strategies

A primary route to this compound involves the synthesis of its catechol precursor, 5,6-Dihydroxy-1-tetralone (B1626833), followed by the formation of the methylenedioxy bridge.

The precursor, 5,6-Dihydroxy-1-tetralone, can be synthesized from commercially available starting materials. A common strategy involves the partial reduction of a corresponding dihydroxynaphthalene. For example, a process analogous to the synthesis of 5-hydroxy-1-tetralone (B126574) from 1,5-dihydroxynaphthalene (B47172) can be envisioned. google.com This involves the selective hydrogenation of one of the aromatic rings of a dihydroxynaphthalene precursor. google.com This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. google.comchemicalbook.com

The formation of the methylenedioxy bridge from the 5,6-dihydroxy catechol precursor is a critical step. While various methods exist for the methylenation of catechols, many suffer from low yields. mdma.chmdma.ch A highly effective and high-yielding method employs bromochloromethane (B122714) (BrCH₂Cl) as the methylenating agent and cesium carbonate (Cs₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdma.ch

This procedure provides significantly better and more consistent yields compared to other bases like potassium carbonate. mdma.ch The reaction is typically performed by heating a suspension of the dihydroxy-tetralone and cesium carbonate in DMF, followed by the addition of bromochloromethane. mdma.ch This method avoids the need for strong bases or controlled addition of reagents and has been shown to produce the desired methylenedioxy derivative in yields as high as 86-97% for various catechols. mdma.ch The reaction can also be conducted in acetonitrile (B52724), although it may require a longer reaction time. mdma.ch

Table 1: Methylenation of 5,6-Dihydroxy-1-tetralone

| Reagents | Base | Solvent | Temperature | Time | Yield | Reference |

| Bromochloromethane | Cesium Carbonate | DMF | 110°C | 2 h | 86% | mdma.ch |

| Bromochloromethane | Cesium Carbonate | Acetonitrile | Reflux | - | Excellent | mdma.ch |

| Methylene (B1212753) Chloride | Sodium Hydroxide | DMSO | 120°C | 10 min | 46-73% | mdma.ch |

Optimization of Reaction Conditions and Scalability Considerations

The efficient synthesis of this compound, like other tetralone derivatives, is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence yield, purity, and the feasibility of large-scale production include the choice of catalyst, the solvent system, and the reaction temperature. Furthermore, adapting laboratory-scale procedures for industrial production requires a focus on process intensification and scalability.

Catalyst Selection and Reaction Efficiency

The synthesis of tetralones often involves intramolecular Friedel-Crafts cyclization, a reaction heavily reliant on effective catalysis. Lewis acids are commonly employed to facilitate this transformation. The selection of the appropriate catalyst is critical for maximizing reaction efficiency and achieving high yields.

In the synthesis of analogous compounds like 6-methoxy-1-tetralone (B92454), a variety of Lewis acids have been investigated. google.com These include aluminum trichloride (B1173362) (AlCl₃), polyphosphoric acid (PPA), concentrated sulfuric acid, and zinc chloride. google.com The choice of catalyst can directly impact the reaction rate and the formation of potential byproducts. For instance, in the synthesis of 6-methoxy-β-tetralone from (4-methoxyphenyl)acetyl chloride and ethylene, a 100% molar excess of aluminum chloride was found to be necessary to obtain an acceptable yield in a short timeframe. orgsyn.org

| Catalyst System | Target/Analogous Compound | Key Findings | Reference |

| Lewis Acids (e.g., AlCl₃, PPA) | 6-methoxy-1-tetralone | Effective for Friedel-Crafts cyclization; molar ratio of catalyst to reactants is critical. | google.com |

| Aluminum Chloride (100% molar excess) | 6-methoxy-β-tetralone | Necessary for achieving acceptable yields (60-68%) in a reasonable time. | orgsyn.org |

| Palladium Catalysts | 6-Amino-1-tetralone (precursor) | High cost and potential for metal contamination are significant drawbacks. | orgsyn.org |

| Metal-Free Cascade Reaction | Tetralone & Indanone Derivatives | Features broad substrate generality and facile scalability under simple conditions. | rsc.org |

Solvent Systems and Temperature Regimes

The selection of an appropriate solvent and the precise control of reaction temperature are paramount for optimizing the synthesis of tetralones. These parameters influence reactant solubility, reaction kinetics, and the suppression of side reactions.

In syntheses analogous to that of this compound, chlorinated solvents are frequently used. For the preparation of 6-methoxy-1-tetralone, solvents such as dichloroethane and dichloromethane (B109758) are common choices. google.com The synthesis of 6-methoxy-β-tetralone specifically highlights the use of dichloromethane as a significant improvement over carbon disulfide. orgsyn.org The reaction temperature is often staged; for example, a synthetic method for 6-methoxy-1-tetralone involves an initial low-temperature step (0-15 °C) during the addition of the acylating agent, followed by an increase in temperature to 80-100 °C to drive the cyclization. google.com This temperature control is crucial for minimizing the formation of isomers. google.com

The reaction work-up and purification steps also depend on the solvent system. After quenching the reaction, extraction is typically performed using solvents like benzene (B151609) or ether, followed by washing and solvent removal by distillation. orgsyn.org The choice of solvent can also affect reaction times. In a study on the deprotection of aromatic methoxymethyl ethers, reactions in CH₂Cl₂ were observed to be slow, with the starting material not being fully consumed even after 14 hours. researchgate.net

| Solvent | Temperature Regime | Compound/Reaction Stage | Observations | Reference |

| Dichloromethane, Dichloroethane | 0-15 °C (initial), then 80-100 °C (cyclization) | Synthesis of 6-methoxy-1-tetralone | Staged temperature control minimizes isomer formation. | google.com |

| Dichloromethane | Cooled (acetone-dry ice), then warm to room temp. | Synthesis of 6-methoxy-β-tetralone | Dichloromethane is noted as a superior solvent to carbon disulfide. | orgsyn.org |

| 95% Ethanol | Reflux temperature | Reduction and hydrolysis for β-tetralone synthesis | Sufficient to maintain a vigorous reaction with sodium. | orgsyn.org |

| N,N-dimethylacetamide | 0-5 °C, then 50-60 °C, then reflux | Synthesis of 6-Amino-1-tetralone | Multi-step, one-pot process with defined temperature points for each stage. | orgsyn.org |

Process Intensification and Large-Scale Synthesis Adaptations

Translating a laboratory synthesis to an industrial scale requires methodologies that are not only high-yielding but also efficient, safe, and cost-effective. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes.

Facile scalability is another crucial consideration. Metal-free cascade reactions for producing tetralones are noted for their simple setup and conditions, which contribute to their easy adaptation for larger scales. rsc.org When scaling up, practical considerations during work-up are also important. For instance, in the synthesis of 6-methoxy-β-tetralone, it is noted that the addition of water to the reaction mixture is highly exothermic and must be done carefully and dropwise on a large scale to dissipate heat effectively. orgsyn.org The stability of the crude product is also a factor; the tetralone should be distilled promptly or stored under nitrogen at low temperatures to prevent degradation. orgsyn.org

| Strategy | Description | Advantages for Scalability | Reference |

| One-Pot Synthesis | Acylation and cyclization steps are performed sequentially in the same reactor without isolating the intermediate. | Reduces reaction steps, minimizes solvent waste, improves overall yield. | google.com |

| One-Pot Smiles Rearrangement | A three-step process for producing an amino-tetralone precursor in a single pot. | A practical and useful alternative to multi-step classical syntheses. | orgsyn.org |

| Metal-Free Cascade Reaction | Employs a cascade reductive Friedel-Crafts alkylation/cyclization without metal catalysts. | Simple reaction conditions and setup allow for facile adaptation to large-scale production. | rsc.org |

| Careful Work-up Procedures | Controlled, dropwise addition of water to manage exothermic quenching. | Ensures safety and process control during large-scale operations. | orgsyn.org |

Chemical Transformations and Reactivity of 5,6 Methylenedioxy 1 Tetralone

Carbonyl Group Reactivity and Functionalization

The carbonyl group at the C1 position of 5,6-Methylenedioxy-1-tetralone is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. Its reactivity is central to the synthesis of more complex molecules.

Condensation Reactions, including Nitromethane (B149229) Condensation

Condensation reactions involving the carbonyl group of this compound are well-documented, with nitromethane condensation being a notable example. This reaction is a crucial step in the synthesis of various compounds. acs.org

In a typical procedure, this compound is reacted with nitromethane in the presence of a base, such as n-butylamine, and an acid catalyst like glacial acetic acid. acs.org The reaction is usually carried out in a solvent system like toluene (B28343) and methylcyclohexane (B89554) under reflux conditions with a Dean-Stark trap to remove the water formed during the reaction. acs.org This process leads to the formation of 1-nitromethyl-3,4-dihydro-5,6-methylenedioxynaphthalene. acs.org Although small-scale laboratory reactions have proven successful, scaling up this condensation has presented challenges, with increased amounts of the starting tetralone remaining unreacted. acs.org

The choice of nitromethane as a reagent is often favored over alternatives like trimethylsilylcyanide (TMSCN) due to safety considerations, as the nitromethane process avoids the generation of hazardous hydrogen cyanide (HCN) during workup. acs.org The resulting nitro derivative is a versatile intermediate that can be further transformed. For instance, it can undergo reduction, such as hydrogenation over a palladium on carbon catalyst, to yield the corresponding amine, 1,2,3,4-tetrahydro-5,6-methylenedioxynaphthyl-1-methylamine hydrochloride. acs.org

| Reactant | Reagents | Product | Reference |

| This compound | Nitromethane, n-butylamine, glacial acetic acid, toluene, methylcyclohexane | 1-Nitromethyl-3,4-dihydro-5,6-methylenedioxynaphthalene | acs.org |

Modifications of the Fused Aromatic and Aliphatic Rings

Beyond the reactivity of the carbonyl group, the fused aromatic and aliphatic rings of this compound offer opportunities for further functionalization and stereochemical control.

Functionalization at Peripheral Positions

The aromatic ring of the this compound scaffold is electron-rich due to the methylenedioxy group, influencing its reactivity in electrophilic aromatic substitution reactions. This inherent electronic property makes it a valuable component in medicinal chemistry. The aliphatic ring, particularly the α-position to the carbonyl group, is also a site for functionalization. wikipedia.org For instance, the methylene (B1212753) group in the α-position to the keto group is particularly reactive. wikipedia.org

Stereoselective Transformations and Chiral Induction

Stereoselective transformations of this compound and its derivatives are crucial for the synthesis of enantiomerically pure compounds, which is of significant interest in medicinal chemistry. google.com Asymmetric synthesis methods are employed to control the stereochemistry of reactions involving this scaffold. acs.org

For instance, chiral auxiliaries can be used to induce stereoselectivity. researchgate.net The use of a chiral ester derivative has been explored to achieve double asymmetric induction, although challenges with competing side reactions have been noted. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a common technique for the separation of enantiomers of derivatives of this compound. researchgate.netresearchgate.net The development of stereospecific processes is a key focus, sometimes employing epimerization procedures to obtain the desired stereoisomer. researchgate.netresearchgate.net

The orientation of substituents can significantly influence the stereochemical outcome of reactions. nih.gov In some cases, the cyclization of derivatives can be highly diastereoselective, leading to the formation of a new chiral center with a specific configuration. acs.org

| Transformation Type | Key Aspect | Example/Method | Reference |

| Asymmetric Synthesis | Control of stereochemistry | Use of chiral auxiliaries | researchgate.net |

| Enantiomer Separation | Separation of stereoisomers | Chiral High-Performance Liquid Chromatography (HPLC) | researchgate.netresearchgate.net |

| Stereospecific Process | Achieving a specific stereoisomer | Epimerization procedures | researchgate.netresearchgate.net |

| Diastereoselective Cyclization | Formation of new chiral centers | Highly diastereoselective electrochemical cyclization | acs.org |

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of reactions involving this compound is fundamental to optimizing reaction conditions and predicting outcomes.

Investigations into Reaction Pathways

Investigations into the reaction pathways of this compound and related tetralones often involve studying the role of catalysts and intermediates. For instance, in Friedel-Crafts reactions for the synthesis of tetralones, the mechanism involves the formation of an acylium ion that undergoes electrophilic aromatic substitution. The choice of catalyst can significantly impact the yield and side reactions.

In condensation reactions, such as the one with nitromethane, the reaction proceeds through the formation of an intermediate that subsequently eliminates water. acs.org The efficiency of this process can be influenced by factors such as reaction scale. acs.org

Computational modeling, such as Density Functional Theory (DFT), can be employed to understand reaction mechanisms and the origin of stereocontrol in asymmetric reactions. researchgate.net Such studies can help in designing more selective and efficient synthetic routes. researchgate.net The mechanism of aromatization of tetralone derivatives has also been investigated, with proposed mechanisms involving aerobic oxidation under specific conditions. researchgate.net

Regiochemical Control and Selectivity

The reactivity of this compound is significantly influenced by its unique structural features, presenting challenges and opportunities for regiochemical control in various transformations. The fusion of the methylenedioxy ring to the aromatic portion of the tetralone scaffold directs the outcome of substitution and condensation reactions.

One of the key reactions where regioselectivity is crucial is the condensation at the carbon atom adjacent to the carbonyl group (the α-position). In the synthesis of intermediates for the novel antidepressant ABT-200, this compound undergoes a condensation reaction with nitromethane. acs.org This reaction is analogous to the condensation of nitromethane with other tetralones, such as 1-tetralone (B52770) and 6-methoxy-1-tetralone (B92454), which are known to form a nitro derivative with an endocyclic double bond. acs.org The reaction with this compound proceeds under reflux with n-butylamine and acetic acid, yielding 1-nitromethyl-3,4-dihydro-5,6-methylenedioxynaphthalene. acs.org This outcome indicates that the reaction is regioselective for condensation at the α-carbon followed by dehydration to form the exocyclic double bond isomer, which then rearranges to the thermodynamically more stable endocyclic double bond isomer.

Challenges in regiochemical control can arise in other reactions, such as electrophilic aromatic substitution. For instance, in related methoxy-substituted tetralins, bromination can produce inseparable mixtures of isomers. The electronic properties of the methylenedioxy group on this compound similarly activate the aromatic ring, influencing the position of further substitution.

In organocatalyzed Mannich-type reactions involving unsymmetrical ketones, high regioselectivity has been demonstrated. google.comgoogle.com These reactions, catalyzed by proline-derived sulfonamides, tend to occur at the more substituted α-carbon, generating adducts with excellent stereoselectivity. google.comgoogle.com This principle suggests that for this compound, reactions can be directed specifically to the C2 position.

Furthermore, radical cyclizations involving related aromatic compounds have shown challenges in regiocontrol. For example, a tributyltin hydride-mediated cyclization resulted in a 1:1 mixture of regioisomers, highlighting the difficulty in directing the reaction to a single position without specific controlling elements. soton.ac.uk

Table 1: Regioselectivity in the Condensation of this compound

| Reactant | Reagents | Product | Regiochemical Outcome | Reference |

|---|

Stereochemical Outcomes and Diastereomeric Control

The generation and control of stereocenters are critical aspects of the chemical transformations of this compound, particularly in the synthesis of complex, biologically active molecules. Reactions involving this tetralone can create one or more stereocenters, often resulting in mixtures of diastereomers that require careful control and separation.

A notable example is found in the synthesis of a succinimide (B58015) intermediate for the drug ABT-200. acs.org The reaction sequence leads to the formation of a product with two stereocenters, resulting in a mixture of diastereomers. Initially, this process yielded a 1:1 mixture of diastereomers (9a/b and 10a/b). acs.org However, researchers developed a method for diastereomeric control through a solubility-directed epimerization. acs.orgresearchgate.net By employing a specific solvent mixture (10% heptane (B126788) in toluene) and using triethylamine (B128534) as a catalyst at reflux, the initial mixture could be epimerized. acs.org This process selectively crystallizes the desired diastereomer out of the solution, driving the equilibrium towards its formation. This method dramatically improved the diastereomeric purity to over 99% and increased the yield of the desired isomers to 80%, a significant improvement over the 25% yield obtained through simple fractional crystallization. acs.org

The stereochemical outcome of reactions can also be controlled by using chiral catalysts. Organocatalysis, for example, has been shown to be highly effective in controlling the stereochemistry of reactions on cyclic ketones. google.comgoogle.com In Mannich-type reactions catalyzed by certain pyrrolidine (B122466) sulfonamides, two adjacent stereocenters can be generated with high diastereoselectivity (diastereomeric ratio >95:5) and enantioselectivity (96% to >99% ee). google.comgoogle.com This high level of stereocontrol is achieved through the formation of a well-organized transition state involving the catalyst, the ketone, and the electrophile.

Cationic cyclization reactions used to form tetralin rings also demonstrate effective diastereomeric control based on the geometry of the starting alkene. researchgate.net Studies have shown that Z-alkenes predominantly yield 1,4-cis disubstituted tetralins, while E-alkenes result mainly in the 1,4-trans derivatives. researchgate.net This highlights how the stereochemistry of the precursor can directly dictate the stereochemical outcome of the final cyclic product.

Table 2: Diastereomeric Control in the Synthesis of ABT-200 Intermediate | Reaction Step | Conditions | Initial Diastereomeric Ratio | Final Diastereomeric Purity | Yield of Desired Diastereomer | Reference | | --- | --- | --- | --- | --- | | Succinimide Formation | Homogeneous solution | 1:1 | N/A | Low (25% via crystallization) | acs.org | | Solubility-Directed Epimerization | 10% Heptane in Toluene, Triethylamine, Reflux | 1:1 | >99% | 80% | acs.org |

Applications and Derivatives in Advanced Organic Synthesis

Role in the Synthesis of Biologically Active Compounds

The distinct structure of 5,6-Methylenedioxy-1-tetralone makes it an ideal starting material for building complex molecules with significant biological effects. Its tetralone core can be strategically modified, allowing for the synthesis of diverse derivatives.

This compound is a crucial raw material in the synthesis of ABT-200, a potent α-2 antagonist that also inhibits norepinephrine (B1679862) (NE) uptake, a profile considered useful for the treatment of depression. researchgate.net Early syntheses of ABT-200 raised significant safety concerns due to the use of trimethylsilylcyanide. acs.org

Table 1: Synthetic Approaches to ABT-200 from this compound

| Step | Original Method | Scalable Process | Rationale for Change |

|---|---|---|---|

| Introduction of Nitrogen Moiety | Trimethylsilylcyanide ((TMS)CN) | Nitromethane (B149229) (CH₃NO₂) | Elimination of toxic HCN generation, improved safety and scalability. acs.orgresearchgate.net |

| Stereochemistry | Diastereomeric mixture formation | Stereospecific synthesis with epimerization | Controlled stereochemistry, higher efficiency. acs.org |

Podophyllotoxin (B1678966) is a naturally occurring lignan (B3055560) with potent cytotoxic and antimitotic properties, making it a lead compound for the development of anticancer drugs like etoposide (B1684455) and teniposide. scispace.com The core structure of podophyllotoxin has inspired the synthesis of numerous analogues to improve efficacy and reduce side effects. scispace.comm-hikari.com

The this compound scaffold serves as a foundational structure in the synthesis of certain podophyllotoxin analogues. scispace.comm-hikari.comconnectjournals.com Researchers have utilized a "chalcone route" to create tetralone ester intermediates necessary for building these analogues. scispace.comm-hikari.com In these synthetic strategies, the methylenedioxy group of the tetralone is often modified or replaced to study structure-activity relationships (SAR). For example, analogues have been synthesized where the methylenedioxy ring is replaced by methylthio groups to probe the biological importance of this moiety. scispace.comm-hikari.com This highlights the role of the methylenedioxy-tetralone structure as a key intermediate and a template for designing new potential therapeutic agents. ijfans.org

The utility of the tetralone scaffold extends beyond specific drug candidates to serve as a versatile building block for a wide array of complex molecular structures. researchgate.net The reactivity of the α-tetralone core makes it a valuable starting material for synthesizing diverse heterocyclic compounds and natural product derivatives. researchgate.netresearchgate.net For instance, tetralone derivatives are employed in the synthesis of the central core of natural products like helioporins and pseudopterosins. researchgate.net The inherent functionality of the tetralone allows for elaborate synthetic transformations, including diastereoselective conjugate additions and Friedel-Crafts acylations, to construct intricate polycyclic systems. researchgate.net

Development of Novel Tetralone-Based Scaffolds for Synthetic Targets

The tetralone framework is recognized as a valuable pharmacophore, and significant research has been dedicated to developing new synthetic methods to access novel tetralone-based scaffolds. dntb.gov.uaarkat-usa.org These efforts aim to create libraries of compounds for screening against various biological targets. researchgate.net

Strategies for generating substituted tetralones include sequences like the Stille cross-coupling followed by an intramolecular Friedel-Crafts acylation. researchgate.net Such methods provide access to highly substituted tetralones that can be further elaborated. researchgate.net The development of efficient, high-yield synthetic routes to key intermediates like 5,6-dimethoxy-1-tetralone (B1588383) (a close analogue to the methylenedioxy variant) is crucial for the large-scale synthesis of bioactive compounds for preclinical and clinical evaluation. arkat-usa.org The focus of these synthetic developments is often on creating practical, brief, and easily manipulated reaction sequences that start from inexpensive, commercially available materials. arkat-usa.org

Table 2: Selected Synthetic Methods for Tetralone Scaffolds

| Method | Description | Application | Reference(s) |

|---|---|---|---|

| Friedel-Crafts Acylation | Intramolecular cyclization of 4-arylbutyric acids. | Fundamental route to the tetralone core. | researchgate.netresearchgate.net |

| Stille Cross-Coupling / Acylation | Palladium-catalyzed coupling followed by cyclization. | Synthesis of highly substituted tetralones. | researchgate.net |

| Oxidation of Tetralins | Oxidation of tetrahydronaphthalenes using reagents like KMnO₄ or DDQ. | Access to α-tetralones from reduced precursors. | arkat-usa.orgsemanticscholar.org |

Strategies for Stereospecific Access to Functionalized Derivatives

Creating derivatives with specific stereochemistry is paramount in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. The synthesis of ABT-200 from this compound provides an excellent example of a stereospecific strategy. acs.org

The scalable process for ABT-200 employs a solubility-directed epimerization. acs.orgresearchgate.net In this key step, an undesired diastereomer is converted into the desired one. The process balances the rate of epimerization with the solubility of the diastereomers in the reaction medium, where the desired product crystallizes out, driving the equilibrium towards its formation. acs.org This clever one-pot reaction significantly improves the efficiency and yield of the target stereoisomer. acs.org

Broader strategies for achieving stereospecificity in tetralone derivatives often involve asymmetric catalysis. The ketone group of the tetralone is a prime site for enantioselective transformations, such as asymmetric reductions or additions, using chiral catalysts to produce optically pure alcohols or other functionalized products.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of 5,6-Methylenedioxy-1-tetralone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum, the protons of the methylenedioxy group typically appear as a sharp singlet around δ 6.0 ppm. asianpubs.org The methylene (B1212753) protons of the tetralone ring give rise to signals in the range of δ 2.0-3.8 ppm. asianpubs.orgthieme-connect.de Specifically, the protons on the carbon adjacent to the carbonyl group (C2) and the benzylic carbon (C4) can be distinguished. The aromatic protons on the benzene (B151609) ring also show characteristic signals.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The carbonyl carbon (C1) is typically observed downfield, for instance, at δ 195.3 ppm. The carbon of the methylenedioxy bridge appears around δ 100.8 ppm. thieme-connect.de The remaining aromatic and aliphatic carbons can also be assigned based on their chemical shifts and coupling patterns in more advanced 2D NMR experiments.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound and Related Structures

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| OCH₂O | 6.17 | s | nih.gov | |

| OCH₂O | 6.01 | s | thieme-connect.de | |

| OCH₂O | 5.9 | s | niscpr.res.in | |

| Ar-H | 7.3 (C8-H), 6.8 (C5-H) | s | niscpr.res.in | |

| Ar-H | 7.15 | dd | 9.0, 2.4 | nih.gov |

| CH₂ (C2) | 2.55 | t | 6.5 | thieme-connect.de |

| CH₂ (C3) | 2.00 | quint | 6.2 | thieme-connect.de |

| CH₂ (C4) | 2.82 | t | 6.0 | thieme-connect.de |

| s = singlet, t = triplet, quint = quintet, dd = doublet of doublets |

Table 2: Representative ¹³C NMR Spectroscopic Data for a Tetralone Derivative

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C=O (C1) | 195.3 | |

| OCH₂O | 100.8 | thieme-connect.de |

| C2 | 23.6 | thieme-connect.de |

| C3 | 22.5 | thieme-connect.de |

| C4 | 33.4 | thieme-connect.de |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most characteristic absorption band is that of the carbonyl group (C=O) of the tetralone ring, which typically appears in the range of 1670-1690 cm⁻¹. asianpubs.orgm-hikari.com Another key feature is the absorption associated with the methylenedioxy group. The C-O-C stretching vibrations of this group are also observable. Aromatic C-H and C=C stretching vibrations are also present in the spectrum.

Table 3: Characteristic IR Absorption Bands for this compound and Related Structures

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | 1672 | thieme-connect.de |

| Carbonyl (C=O) | 1670 | asianpubs.org |

| Carbonyl (C=O) | 1680 | niscpr.res.in |

| Aromatic C=C | 1590-1605 | thieme-connect.dem-hikari.com |

| C-O-C (Methylenedioxy) | Not specified |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺·), which can then undergo fragmentation.

The fragmentation of tetralones is influenced by the stability of the resulting ions. libretexts.org Common fragmentation pathways involve the loss of small neutral molecules like CO. The fragmentation pattern provides a unique fingerprint that aids in the identification of the compound. The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) can be used to determine the molecular formula with high confidence. nih.gov

Table 4: Mass Spectrometry Data for a Tetralone Derivative

| Ion | m/z | Significance | Reference |

| [M+H]⁺ | 297.0755 | Molecular Ion | nih.gov |

| [M]⁺ | 316 | Molecular Ion | niscpr.res.in |

| Fragment | 188 | niscpr.res.in | |

| Fragment | 83 | niscpr.res.in |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to check the purity of a sample and to follow the course of a reaction. mdma.ch The compound is spotted on a silica (B1680970) gel plate and developed with a suitable solvent system. The position of the spot, represented by its retention factor (Rf) value, is indicative of its polarity.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides quantitative information about the purity of the compound. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of tetralone derivatives. sielc.comsielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions. HPLC can also be used for the preparative separation of the compound from impurities. sielc.comsielc.com For instance, a method for the separation of enantiomers of a related compound utilized an amylose (B160209) tris(3,5-dimethylphenylcarbamate) chiral HPLC column. researchgate.net

Table 5: Chromatographic Data for this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase | Detection | Observation | Reference |

| TLC | Silica gel | 10% EtOAc in hexanes | UV | Rf = 0.09 (for a derivative) | nih.govmdma.ch |

| HPLC | Newcrom R1 | Acetonitrile (B52724), Water, Phosphoric Acid | UV | Separation of 5-Methoxy-2-tetralone | sielc.com |

| Chiral HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Not specified | Not specified | Resolution of enantiomers | researchgate.net |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory for Conformational Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for analyzing the structural and electronic properties of molecules like 5,6-methylenedioxy-1-tetralone. For the parent compound, α-tetralone, theoretical methods have been used to study its conformational behavior, predicting the stability of envelope and half-chair conformations of the non-aromatic ring. Similar approaches would be applied to this compound to understand how the methylenedioxy group influences the geometry and energetics of the tetralone core.

These calculations typically involve:

Geometry Optimization: Finding the lowest energy, most stable three-dimensional structure of the molecule.

Conformational Search: Identifying different spatial arrangements (conformers) and their relative energies to determine the most populated states.

Electronic Property Calculation: Determining properties such as orbital energies (HOMO/LUMO), electrostatic potential maps, and partial atomic charges, which are crucial for understanding reactivity.

Spectroscopic Property Prediction and Simulation

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For this compound, these simulations would include:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) to aid in the interpretation of experimental NMR spectra.

Infrared (IR) Spectroscopy: Simulation of vibrational frequencies to predict the positions of characteristic IR absorption bands, such as the carbonyl (C=O) stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum.

Mechanistic Insights through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis via intramolecular Friedel-Crafts acylation or its participation in subsequent reactions. researchgate.net DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows researchers to:

Calculate activation energies to predict reaction rates.

Visualize the geometry of transition states.

Understand the role of catalysts in the reaction pathway.

Evaluate competing reaction mechanisms to determine the most likely pathway.

Structure-Reactivity Relationships and Predictive Models

By calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties), it is possible to build quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) models. For a class of compounds like tetralone derivatives, these models can correlate structural features with biological activity or physical properties. nih.govnih.gov For instance, studies on other tetralone derivatives have explored their potential as monoamine oxidase (MAO) inhibitors. nih.govnih.gov Computational docking and QSAR studies in such research help in designing new derivatives with improved potency and selectivity. mtak.humdpi.com Similar predictive models could be developed for this compound and its analogues to guide the synthesis of new compounds with desired therapeutic or chemical properties.

Q & A

Q. What are the key steps in synthesizing 5,6-Methylenedioxy-1-tetralone?

The synthesis involves bromination, methoxylation, and oxidation. Starting with 6-methoxytetralin, bromination is performed using N-bromosuccinimide (NBS) in dry toluene at −78°C. Methoxylation follows via sodium methoxide and CuI in DMF under reflux. Oxidation to the tetralone is achieved using KMnO₄ in acetonitrile or CrO₃ in acetic acid .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles), ensure adequate ventilation, and avoid inhalation or skin contact. In case of exposure, rinse with water and seek medical attention. Thermal decomposition releases toxic gases, requiring fire suppression with CO₂ or dry chemical agents .

Q. Which characterization techniques validate the structure of this compound?

Nuclear Magnetic Resonance (NMR) for substituent positions, Infrared Spectroscopy (IR) for carbonyl and methoxy groups, and Mass Spectrometry (MS) for molecular weight confirmation. TLC with UV visualization is used for purity assessment during synthesis .

Q. How is regioselectivity ensured during bromination of tetralin precursors?

Solvent polarity and temperature control influence regioselectivity. For example, dry toluene at −78°C minimizes side reactions, while directing groups (e.g., methoxy) guide bromine placement .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel) with gradient elution separates intermediates. Recrystallization in dichloromethane or ethyl acetate yields pure crystals .

Advanced Research Questions

Q. How can low yields in oxidation steps be addressed?

Optimize stoichiometry (e.g., CrO₃ vs. KMnO₄ ratios) and reaction time. Alternative oxidants like TEMPO/NaOCl or catalytic Pd(OAc)₂ may improve efficiency. Solvent choice (e.g., acetic acid vs. acetonitrile) also impacts yield .

Q. What computational methods aid in reaction optimization?

Density Functional Theory (DFT) predicts transition states and regioselectivity. Retrosynthetic AI tools (e.g., Reaxys-based models) propose alternative pathways, while molecular docking evaluates bioactivity .

Q. How are structure-activity relationships (SAR) studied for this compound?

Derivative synthesis (e.g., fluorination at C-6/C-8) enhances membrane permeability. Bioassays compare anticancer or antimicrobial activity, with logP calculations correlating solubility and efficacy .

Q. How to resolve conflicting spectroscopic data during characterization?

Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography. For ambiguous peaks, isotopic labeling or computational spectral simulations (e.g., ACD/Labs) clarify assignments .

Q. What strategies mitigate environmental impact during large-scale synthesis?

Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether). Catalytic recycling (e.g., CuI in methoxylation) reduces waste. Neutralize acidic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.